Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate is a chemical compound with a complex structure that includes a quinoline ring, a cyano group, a methoxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate has shown potential in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate is structurally similar to other quinoline derivatives, such as Ethyl 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylate and Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate. its unique combination of functional groups and molecular structure sets it apart, offering distinct biological and chemical properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for the development of new drugs, materials, and chemical processes. Further research and development will continue to uncover its full potential and applications.
Properties
IUPAC Name |
ethyl 1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-3-25-19(23)13-6-8-22(9-7-13)18-14(11-20)12-21-17-5-4-15(24-2)10-16(17)18/h4-5,10,12-13H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQYGOJVFPFUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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